molecular formula C10H18O3 B1312248 7-Oxodecanoic acid CAS No. 35383-65-4

7-Oxodecanoic acid

Cat. No. B1312248
CAS RN: 35383-65-4
M. Wt: 186.25 g/mol
InChI Key: JCWIUYOZBLWKGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 7-Oxodecanoic acid is C10H18O3 . The InChI representation is InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) . The Canonical SMILES representation is CCCC(=O)CCCCCC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 7-Oxodecanoic acid is 186.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 186.125594432 g/mol . It has a topological polar surface area of 54.4 Ų and a heavy atom count of 13 .

Scientific Research Applications

Glioblastoma Cell Metabolism

7-Oxodecanoic acid: , as a medium-chain fatty acid (MCFA), has been studied for its effects on the metabolism of glioblastoma cells. Research indicates that decanoic acid (C10), which is structurally similar to 7-oxodecanoic acid, stimulates fatty acid synthesis in U87MG glioblastoma cells . This suggests potential applications in understanding and manipulating the metabolic pathways of cancer cells, particularly in the brain.

Neuroenergetics and Brain Health

MCFAs, including compounds like 7-Oxodecanoic acid , can cross the blood-brain barrier and are metabolized in the brain through mitochondrial β-oxidation . They are components of ketogenic diets and have shown beneficial effects on various brain diseases, including Alzheimer’s disease, epilepsy, and traumatic brain injury. This positions 7-oxodecanoic acid as a candidate for research into therapeutic diets and neuroprotective strategies.

Biofuel Production

The potential of 7-Oxodecanoic acid in biofuel research is significant. As an MCFA, it can be utilized for the production of biodiesel . The ability to derive such acids from renewable resources has sparked interest in their application as sustainable and environmentally friendly fuel alternatives.

Metabolomics Studies

7-Oxodecanoic acid: can be used in metabolomics studies to investigate cellular responses to fatty acid treatments. For instance, gas chromatography-mass spectrometry (GC-MS)-based metabolomics approaches have been employed to follow metabolic changes after the addition of similar MCFAs to cell cultures . This application is crucial for understanding the metabolic signatures associated with different fatty acid treatments.

Dietary Impact Research

Research into the dietary impacts of MCFAs includes the study of compounds like 7-Oxodecanoic acid . These studies focus on how such fatty acids are absorbed and metabolized differently from long-chain fatty acids, with implications for nutrition and health .

Chemical Synthesis and Material Science

7-Oxodecanoic acid: is also relevant in the field of chemical synthesis and material science. Its properties and reactivity make it a valuable compound for creating various chemical products and materials . This includes the development of new polymers and the exploration of its interactions with other chemical substances.

Future Directions

While specific future directions for 7-Oxodecanoic acid are not mentioned in the search results, there are ongoing research efforts in the field of nutritional metabolomics, which includes the study of medium-chain fatty acids like 7-Oxodecanoic acid . These efforts aim to understand the complex relationships between dietary exposures and chronic diseases with altered metabolic phenotypes .

properties

IUPAC Name

7-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIUYOZBLWKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956801
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxodecanoic acid

CAS RN

35383-65-4
Record name 7-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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